molecular formula C6H8ClN3OS B14225462 N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide CAS No. 828920-76-9

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14225462
CAS No.: 828920-76-9
M. Wt: 205.67 g/mol
InChI Key: IIYFWKKDWQLZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chloro-5-(methylamino)-1,3-thiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide
  • N-[4-Chloro-6-(methylamino)-5-[(4-nitrophenyl)azo]-2-pyrimidinyl]acetamide

Uniqueness

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

828920-76-9

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H8ClN3OS/c1-3(11)9-6-10-4(7)5(8-2)12-6/h8H,1-2H3,(H,9,10,11)

InChI Key

IIYFWKKDWQLZAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.